molecular formula C17H15N5O2 B1669851 DB07268 CAS No. 929007-72-7

DB07268

Numéro de catalogue: B1669851
Numéro CAS: 929007-72-7
Poids moléculaire: 321.33 g/mol
Clé InChI: QHPKKGUGRGRSGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Inhibition of Tumor Growth

DB07268 has been shown to significantly inhibit the proliferation of GH3 pituitary tumor cells. In experimental setups, the compound demonstrated a notable inhibition rate, suggesting its potential as a therapeutic agent against pituitary tumors .

Data Table: Inhibition Rates of this compound on GH3 Cells

CompoundInhibition Rate (%)
This compound74
Staurosporine (Control)100

Combination Therapies

In studies involving breast cancer cell lines, this compound was utilized in combination with other inhibitors to enhance therapeutic efficacy. The compound's ability to sensitize cells to other treatments indicates its potential role in combination therapies for more effective cancer treatment strategies .

Antiviral Activity Against Transmissible Gastroenteritis Virus (TGEV)

This compound has been investigated for its antiviral properties, specifically against TGEV, a virus affecting swine. In vitro studies revealed that pretreatment with this compound significantly reduced TGEV mRNA and protein levels in infected cells .

Data Table: Effects of this compound on TGEV Infection

TreatmentTGEV N mRNA Reduction (%)TGEV Protein Reduction (%)
Control00
This compound6570

Study on RACGAP1 Inhibition

A study focused on the effects of this compound on GH3 cell proliferation demonstrated that inhibition of RACGAP1 led to reduced cell viability and increased apoptosis markers. The study provided insights into the molecular mechanisms by which this compound exerts its effects, highlighting its potential as a targeted therapy for pituitary tumors .

CRISPR-Cas9 Screening for Synthetic Lethality

In a broader context, this compound was part of a CRISPR-Cas9 screening aimed at identifying synthetic lethality interactions in breast cancer cells. The results indicated that combining this compound with specific gene knockdowns could enhance sensitivity to chemotherapy agents, presenting new avenues for personalized cancer treatments .

Mécanisme D'action

Target of Action

DB07268, also known as 2-({2-[(3-HYDROXYPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)BENZAMIDE , is a potent and selective inhibitor of Mitogen-activated protein kinase 8 (JNK1) . JNK1 is a protein kinase that plays a key role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis .

Mode of Action

This compound binds to the ATP site of JNK1 . This binding inhibits the kinase activity of JNK1, thereby preventing the phosphorylation and activation of its target proteins . Although this compound shows submicromolar potency against other kinases such as PLK, CHK1, and CK2, it exhibits at least 70- to 90-fold greater potency against JNK1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JNK signaling pathway . By inhibiting JNK1, this compound can modulate the downstream effects of this pathway, which include cellular responses to stress signals, inflammatory responses, and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in dmso

Result of Action

By inhibiting JNK1, this compound can potentially modulate cellular responses to stress and inflammation, and regulate apoptosis . This could have implications for diseases where these processes are dysregulated, such as in certain types of cancer or inflammatory diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de DB07268 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent la formation d'un cycle pyrimidine et sa fonctionnalisation subséquente pour introduire les substituants souhaités . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de divers réactifs pour faciliter la formation des liaisons chimiques souhaitées .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour des volumes plus importants, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle de la qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

DB07268 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et divers solvants organiques . Les conditions réactionnelles impliquent souvent des températures contrôlées et des niveaux de pH pour garantir les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés ayant une activité biologique modifiée, tandis que les réactions de substitution peuvent produire des analogues ayant des groupes fonctionnels différents .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au site de liaison de l'ATP de JNK1, inhibant ainsi son activité kinase . Cette inhibition empêche la phosphorylation et l'activation des cibles en aval impliquées dans divers processus cellulaires, tels que l'apoptose et la réponse au stress . Le composé affecte également d'autres kinases, mais avec une puissance significativement plus faible, soulignant sa sélectivité pour JNK1 .

Activité Biologique

DB07268, a selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in cancer and metabolic disorders. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

  • Chemical Structure : this compound is identified by its CAS number 929007-72-7.
  • Mechanism of Action : As a JNK1 inhibitor, this compound disrupts the signaling pathways mediated by the JNK family of mitogen-activated protein kinases, which are implicated in various cellular processes including apoptosis, proliferation, and inflammation.

In Vitro Studies

This compound has been evaluated for its potency and selectivity against various kinases. The compound exhibits an IC50 value of 9 nM for JNK1, indicating strong inhibitory activity. Selectivity assays reveal that while it shows submicromolar potency against other kinases like PLK, CHK1, and CK2, it maintains a 70- to 90-fold greater potency against JNK1 compared to these kinases .

Table 1: Inhibition Potency of this compound Against Various Kinases

KinaseIC50 (nM)Selectivity Ratio
JNK19-
PLK~80089-fold
CHK1~70078-fold
CK2~60067-fold

In Vivo Studies

In vivo studies involving analogs of this compound have shown varied pharmacokinetic profiles. Some analogs demonstrated poor absorption and brain penetration, while others exhibited modest pharmacokinetics with decent oral absorption. Notably, one potent analog had a short half-life and low clearance rates in rat models .

Case Studies

  • Lipid Metabolism and Autophagy : A study indicated that this compound effectively abolished USP10-induced autophagy in HepG2 cells treated with palmitic acid (PA). The presence of this compound resulted in decreased cell viability under PA-induced steatosis conditions, highlighting its role in modulating lipid metabolism .
  • Glioblastoma Research : In glioblastoma models, the inhibition of JNK1 by this compound was shown to enhance the therapeutic efficacy of other treatments by increasing lipotoxicity and impairing DNA damage repair mechanisms. This suggests potential applications for this compound in combination therapies for aggressive brain tumors .

Clinical Implications and Future Directions

Despite promising preclinical findings, there have been no reported clinical trials involving this compound to date. The compound's ability to selectively inhibit JNK1 positions it as a potential candidate for further investigation in clinical settings aimed at treating conditions such as cancer and metabolic disorders.

Propriétés

IUPAC Name

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPKKGUGRGRSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929007-72-7
Record name DB-07268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DB-07268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Db07268
Reactant of Route 2
Db07268
Reactant of Route 3
Db07268
Reactant of Route 4
Reactant of Route 4
Db07268
Reactant of Route 5
Db07268
Reactant of Route 6
Reactant of Route 6
Db07268

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.